Cas no 103775-10-6 ((3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
103775-10-6 structure
Product Name:(3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS No:103775-10-6
MF:C27H34N2O7
MW:498.568068027496
MDL:MFCD00865878
CID:62409
PubChem ID:91270
Update Time:2024-11-03
(3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Moexipril
- 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1h-isoquinoline-3-carboxylic acid
- (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- Moexipril (INN)
- Moexipril [INN:BAN]
- Moexiprilum
- Moexiprilum [INN-Latin]
- UNII-WT87C52TJZ
- Uniretic
- Univasc
- MoexiprilC27H34N207
- Moexiv hydrochloride
- (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- (3S)-2-[(2S)-2-[[(1S)-1-carbethoxy-3-phenyl-propyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenyl-butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- (3S)-2-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]aMino}propanoyl]-6,7-diMethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- (3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 109715-88-0
- CI-925
- BIDD:GT0007
- MOEXIPRIL [VANDF]
- AKOS015843317
- MOEXIPRIL [MI]
- CHEMBL1165
- Q2291605
- C07704
- (3S)-2-((2S)-N-((1S)-1-Carboxy-3-phenylpropyl)alanyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, 2-ethyl ester
- 3-Isoquinolinecarboxylic acid,2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, (3S)-
- 1-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-octahydro-indole-2-carboxylic acid(moexipril)
- D08225
- HY-117281
- WT87C52TJZ
- CHEBI:6960
- (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- UWWDHYUMIORJTA-HSQYWUDLSA-N
- (3S)-2-(N-{(1S)-1-[(ethyloxy)carbonyl]-3-phenylpropyl}-L-alanyl)-6,7-bis(methyloxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- BRD-K34441861-003-01-3
- MOEXIPRIL [WHO-DD]
- 3-ISOQUINOLINECARBOXYLIC ACID, 2-(2-((1-(ETHOXYCARBONYL)-3-PHENYLPROPYL)AMINO)-1-OXOPROPYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-, (3S-(2(R*(R*)),3R*))-
- BDBM50084673
- CS-0064930
- SCHEMBL34030
- RS-10085
- (S)-2-((S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- GTPL6571
- A800803
- 4-(4-OXOPIPERIDINE-1-CARBONYL)PHENYLBORONICACID
- [3S-[2[R*(R*)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, monohydrochloride;[3S-[2[R*(R*)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, monohydrochloride
- DB00691
- AB01565830_02
- 103775-10-6
- NCGC00263546-03
- (S)-2-((S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- DTXSID9023330
- NS00006495
- EN300-19766737
- MOEXIPRIL [INN]
- (3S)-2-((2S)-2-(((1S)-1-(ETHOXYCARBONYL)-3-PHENYLPROPYL)AMINO)-1-OXOPROPYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-3-ISOQUINOLINECARBOXYLIC ACID
- BRD-K34441861-003-05-4
- BRD-K34441861-003-07-0
- BRD-K34441861-003-06-2
-
- MDL: MFCD00865878
- Inchi: 1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1
- InChI Key: UWWDHYUMIORJTA-HSQYWUDLSA-N
- SMILES: O=C([C@H](C)N[C@H](C(=O)OCC)CCC1C=CC=CC=1)N1CC2C=C(C(=CC=2C[C@H]1C(=O)O)OC)OC
Computed Properties
- Exact Mass: 498.23700
- Monoisotopic Mass: 498.237
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 36
- Rotatable Bond Count: 12
- Complexity: 742
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114A^2
- XLogP3: 1.2
Experimental Properties
- Density: 1.221
- Boiling Point: 709.3°Cat760mmHg
- Flash Point: 382.8°C
- Refractive Index: 1.564
- PSA: 114.40000
- LogP: 2.91310
(3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-364540-10 mg |
moexipril, |
103775-10-6 | 10mg |
¥2,820.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-364540A-50 mg |
moexipril, |
103775-10-6 | 50mg |
¥5,641.00 | 2023-07-10 | ||
| Enamine | EN300-19766737-0.05g |
(3S)-2-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
103775-10-6 | 0.05g |
$636.0 | 2023-09-16 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-364540-10mg |
moexipril, |
103775-10-6 | 10mg |
¥2820.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-364540A-50mg |
moexipril, |
103775-10-6 | 50mg |
¥5641.00 | 2023-09-05 | ||
| A2B Chem LLC | AX19990-10mg |
3-Isoquinolinecarboxylic acid,2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, (3S)- |
103775-10-6 | 10mg |
$462.00 | 2024-04-20 | ||
| A2B Chem LLC | AX19990-50mg |
3-Isoquinolinecarboxylic acid,2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, (3S)- |
103775-10-6 | 50mg |
$874.00 | 2024-04-20 |
(3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Related Literature
-
Rei Matsuura,Tanner C. Jankins,David E. Hill,Kin S. Yang,Gary M. Gallego,Shouliang Yang,Mingying He,Fen Wang,Rohan P. Marsters,Indrawan McAlpine,Keary M. Engle Chem. Sci. 2018 9 8363
-
David J. Ager,André H. M. de Vries,Johannes G. de Vries Chem. Soc. Rev. 2012 41 3340
-
Cloudius R. Sagandira,Sinazo Nqeketo,Kanyisile Mhlana,Thembela Sonti,Sibongiseni Gaqa,Paul Watts React. Chem. Eng. 2022 7 214
-
Fatma H. Al-Awadhi,Hendrik Luesch Nat. Prod. Rep. 2020 37 827
-
Anchal Singh,Mingze Gao,Michael W. Beck RSC Med. Chem. 2021 12 1142
103775-10-6 ((3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) Related Products
- 103775-14-0(Moexiprilat)
- 103733-51-3(Moexipril Diketopiperazine)
- 103733-40-0(Moexipril tert-Butyl Ester Maleic Acid Salt)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
CN Supplier
Reagent
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent